(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391504-83-8
VCID: VC3340366
InChI: InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl
Molecular Formula: C8H8ClF4N
Molecular Weight: 229.6 g/mol

(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride

CAS No.: 1391504-83-8

Cat. No.: VC3340366

Molecular Formula: C8H8ClF4N

Molecular Weight: 229.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride - 1391504-83-8

Specification

CAS No. 1391504-83-8
Molecular Formula C8H8ClF4N
Molecular Weight 229.6 g/mol
IUPAC Name (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1
Standard InChI Key BMJQOPDJQFLGFV-OGFXRTJISA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](C(F)(F)F)N)F.Cl
SMILES C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl
Canonical SMILES C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl

Introduction

Chemical Identity and Structure

Basic Information

(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is an enantiomerically pure compound with the R-configuration at its stereogenic center. The compound is identified by the CAS number 1391504-83-8 and has a molecular formula of C8H8ClF4N. As indicated by its name, this compound is the hydrochloride salt of (R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine.

Structural Characteristics

The molecular structure of this compound features:

  • A central carbon atom with R-configuration

  • A trifluoromethyl (CF3) group

  • A 4-fluorophenyl group

  • An amino group (protonated in the hydrochloride form)

This specific arrangement gives the compound its unique chemical and physical properties, particularly its interaction with biological systems. The presence of multiple fluorine atoms significantly affects the compound's lipophilicity, metabolic stability, and potential binding interactions.

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems:

Identifier TypeValue
CAS Number1391504-83-8
IUPAC Name(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Molecular FormulaC8H8ClF4N
Molecular Weight229.6 g/mol
Standard InChIInChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1
Standard InChIKeyBMJQOPDJQFLGFV-OGFXRTJISA-N

Physical and Chemical Properties

Physical Characteristics

(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride appears as a solid with a clear appearance under standard conditions. The presence of the hydrochloride salt form enhances its stability and solubility in various solvents compared to the free base form.

Key Physical Properties

The compound demonstrates the following physical properties:

PropertyValue
Molecular Weight229.6 g/mol
Physical StateSolid, clear
Recommended Storage2-7°C
StereochemistryR-configuration

These properties are critical for researchers when handling and storing the compound to maintain its chemical integrity and stereochemical purity.

Chemical Reactivity

The chemical reactivity of (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is primarily influenced by:

  • The amino group, which can participate in various reactions typical of primary amines

  • The fluorine atoms, which affect electron distribution and reactivity

  • The chiral center, which determines its stereochemical interactions

The presence of the trifluoromethyl group significantly impacts the compound's electronic properties, potentially enhancing its metabolic stability and binding affinity in biological systems.

Synthesis and Production

Quality Control and Analysis

Quality control for (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride typically involves:

  • Determination of enantiomeric excess (ee)

  • Analysis of chemical purity

  • Structural confirmation through spectroscopic methods

These quality control measures ensure that the compound meets the required specifications for research applications .

Applications and Research Significance

Pharmaceutical Research

(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride has potential significance in pharmaceutical research due to several factors:

  • The presence of fluorine atoms, which can enhance drug-like properties including metabolic stability and lipophilicity

  • Its defined stereochemistry, which can influence biological activity and target selectivity

  • Its potential use as a building block for more complex drug candidates

Fluorinated compounds like this are often explored in medicinal chemistry to overcome pharmacokinetic challenges associated with drug development.

Chemical Research Applications

In addition to pharmaceutical applications, this compound may serve as:

  • A chiral auxiliary in asymmetric synthesis

  • A probe for studying fluorine effects in chemical and biological systems

  • A reference standard for analytical methods

The defined stereochemistry makes it valuable for researchers developing stereoselective synthetic methodologies .

Comparative Analysis with Related Compounds

Enantiomeric Comparison

The properties of (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride can be contrasted with its S-enantiomer:

PropertyR-enantiomerS-enantiomer
CAS Number1391504-83-8929804-89-7
Biological ActivityPotentially distinctPotentially distinct
Chemical ReactivityStereospecificStereospecific

The different stereochemistry can lead to significant differences in biological activity and chemical behavior .

Structural Analogs

Structural variations in the fluoro-positioning create different compounds with potentially different properties:

CompoundPosition of FluorineCAS Number
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine HCl4-position1391504-83-8
(R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine HCl3-position1391527-41-5
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine2-positionNot specified in data

These structural variations can lead to different physical, chemical, and potentially biological properties .

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